molecular formula C15H17N B1670414 Dibemethine CAS No. 102-05-6

Dibemethine

Cat. No.: B1670414
CAS No.: 102-05-6
M. Wt: 211.30 g/mol
InChI Key: WYZDCUGWXKHESN-UHFFFAOYSA-N
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Description

Dibemethine, also known as N-methyl-N,N-dibenzylamine, is an organic compound with the molecular formula C₁₅H₁₇N. It is a tertiary amine characterized by the presence of two benzyl groups and one methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibemethine can be synthesized through the alkylation of dibenzylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the dibenzylamine, followed by the addition of methyl iodide to form the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation reactions but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dibemethine has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibemethine involves its interaction with molecular targets such as enzymes and receptors. As a vasodilator, it likely exerts its effects by interacting with smooth muscle cells in blood vessels, leading to their relaxation and subsequent dilation. This improves blood flow and reduces vascular resistance .

Comparison with Similar Compounds

Uniqueness of Dibemethine: this compound is unique due to its specific combination of two benzyl groups and one methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N-benzyl-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDCUGWXKHESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046238
Record name N,N-Dibenzylmethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-05-6
Record name N-Methyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibemethine [INN:DCF]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibemethine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163900
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Record name Benzenemethanamine, N-methyl-N-(phenylmethyl)-
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Record name N,N-Dibenzylmethylamine
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Record name Dibemethine
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Record name DIBEMETHINE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 197.3 g (1.0 mol) of dibenzylamine and 165.1 g (1.6 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 1.8 MPa is established at a temperature of 160° C. After the end of the reaction, 30 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 191.8 g of N-methyldibenzylamine having a purity of 93.8% are isolated, corresponding to a yield of 85.1% of theory.
Quantity
197.3 g
Type
reactant
Reaction Step One
Quantity
165.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Yield
85.1%

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